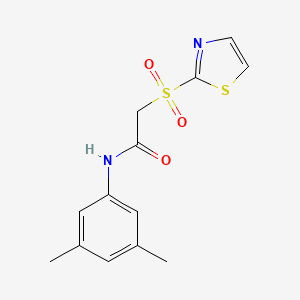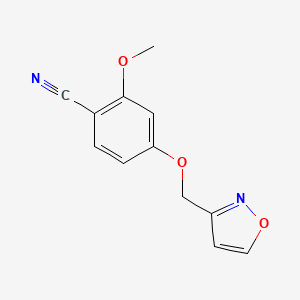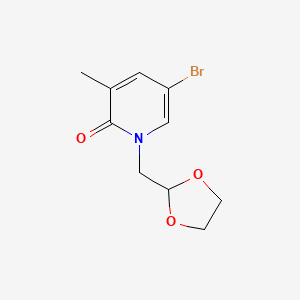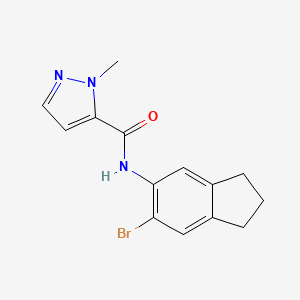![molecular formula C10H8BrF2N3O B7679688 5-[(5-Bromo-2,3-difluorophenoxy)methyl]-1-methyl-1,2,4-triazole](/img/structure/B7679688.png)
5-[(5-Bromo-2,3-difluorophenoxy)methyl]-1-methyl-1,2,4-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(5-Bromo-2,3-difluorophenoxy)methyl]-1-methyl-1,2,4-triazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the family of triazole-based compounds that have been extensively studied for their biological activities.
作用机制
The mechanism of action of 5-[(5-Bromo-2,3-difluorophenoxy)methyl]-1-methyl-1,2,4-triazole is not fully understood. However, studies have suggested that this compound exerts its cytotoxic effects by inducing cell cycle arrest and apoptosis in cancer cells. It has also been suggested that this compound may inhibit the activity of certain enzymes involved in DNA replication and repair.
Biochemical and Physiological Effects
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce cell cycle arrest and apoptosis, and inhibit the activity of certain enzymes involved in DNA replication and repair. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties.
实验室实验的优点和局限性
One of the major advantages of using 5-[(5-Bromo-2,3-difluorophenoxy)methyl]-1-methyl-1,2,4-triazole in lab experiments is its potential as an anticancer agent. This compound has been shown to have cytotoxic effects on various cancer cell lines, making it a promising candidate for further research in the field of cancer therapy. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations, which may limit its use in certain applications.
未来方向
There are several future directions for research on 5-[(5-Bromo-2,3-difluorophenoxy)methyl]-1-methyl-1,2,4-triazole. One of the major directions is to further investigate its potential as an anticancer agent. Studies have shown that this compound has cytotoxic effects on various cancer cell lines, and further research is needed to determine its efficacy in vivo. Additionally, future research could focus on optimizing the synthesis method of this compound to improve its yield and purity. Finally, studies could investigate the potential of this compound in other fields, such as anti-inflammatory and antioxidant therapy.
Conclusion
In conclusion, this compound is a promising compound that has potential applications in various fields of scientific research. Its synthesis method involves a multistep process, and it has been extensively studied for its potential as an anticancer agent. This compound exerts its cytotoxic effects by inducing cell cycle arrest and apoptosis in cancer cells, and it has several biochemical and physiological effects. While this compound has several advantages for lab experiments, its potential toxicity may limit its use in certain applications. Future research could focus on further investigating its potential as an anticancer agent, optimizing its synthesis method, and exploring its potential in other fields.
合成方法
The synthesis of 5-[(5-Bromo-2,3-difluorophenoxy)methyl]-1-methyl-1,2,4-triazole can be achieved through a multistep process. The first step involves the reaction of 5-bromo-2,3-difluorophenol with formaldehyde to form the corresponding benzyl alcohol. The benzyl alcohol is then reacted with hydrazine hydrate to form the corresponding hydrazone. Finally, the hydrazone is reacted with methyl isocyanate to form this compound.
科学研究应用
5-[(5-Bromo-2,3-difluorophenoxy)methyl]-1-methyl-1,2,4-triazole has been extensively studied for its potential applications in various fields of scientific research. One of its major applications is in the field of medicinal chemistry, where it has been studied for its potential as an anticancer agent. Studies have shown that this compound has cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and prostate cancer.
属性
IUPAC Name |
5-[(5-bromo-2,3-difluorophenoxy)methyl]-1-methyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF2N3O/c1-16-9(14-5-15-16)4-17-8-3-6(11)2-7(12)10(8)13/h2-3,5H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVNOYLDYRVEIHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)COC2=C(C(=CC(=C2)Br)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-chloro-4-[4-(pyridin-2-ylmethyl)piperidin-1-yl]-1H-pyridazin-6-one](/img/structure/B7679613.png)
![5-Chloro-2-[[6-(hydroxymethyl)-4-oxopyran-3-yl]oxymethyl]benzonitrile](/img/structure/B7679619.png)
![3-chloro-2-methyl-N-[2-oxo-2-(prop-2-ynylamino)ethyl]benzamide](/img/structure/B7679621.png)

![2-imidazo[1,2-a]pyrazin-8-ylsulfanyl-N-propylacetamide](/img/structure/B7679632.png)
![3-[5-tert-butyl-2-(1,3-dioxolan-2-ylmethyl)-3-oxo-1H-pyrazol-4-yl]propanenitrile](/img/structure/B7679633.png)

![3-[(3-Chlorophenyl)sulfonylmethyl]-4-methyl-5-phenyl-1,2,4-triazole](/img/structure/B7679652.png)
![2-[[1-(Dimethylamino)cyclobutyl]methyl-methylamino]-1-(4-pyrazin-2-ylpiperazin-1-yl)ethanone](/img/structure/B7679653.png)
![1-[4-[(Dimethylamino)methyl]cyclohexyl]-3-[(1-methylsulfanylcyclopropyl)methyl]urea](/img/structure/B7679672.png)

![3-[[3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazol-5-yl]sulfonyl]propan-1-ol](/img/structure/B7679687.png)
![[4-[(2-Methoxypyridin-3-yl)methyl-methylamino]oxan-4-yl]methanol](/img/structure/B7679690.png)

